molecular formula C65H79F3N18O15 B12404639 Kisspeptin-234 trifluoroacetate salt

Kisspeptin-234 trifluoroacetate salt

Cat. No.: B12404639
M. Wt: 1409.4 g/mol
InChI Key: XYUGIYOAGFFAEE-VIJDQBLHSA-N
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Description

Kisspeptin-234 trifluoroacetate salt (CAS 1848962-29-7) is a synthetic peptide derivative that functions as a potent antagonist of the Kisspeptin receptor (Kiss1r). It is widely utilized in reproductive biology research to study uterine contractility and hormonal regulation. In preclinical studies, it demonstrated significant inhibitory effects, reducing the maximal efficacy (Emax) of KISS1 94-121 by 40% in 5-day pregnant uteri, highlighting its role in modulating reproductive pathways . The compound is supplied by platforms like Arctom, which specializes in research chemicals for pharmaceutical and academic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kisspeptin-234 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU or HATU and bases like DIPEA in an organic solvent like DMF .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification techniques such as preparative HPLC .

Chemical Reactions Analysis

Types of Reactions

Kisspeptin-234 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include protected amino acids, coupling reagents like HBTU or HATU, and bases such as DIPEA. The reactions are usually carried out in organic solvents like DMF .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which is then purified and converted to its trifluoroacetate salt form .

Scientific Research Applications

Introduction to Kisspeptin-234 Trifluoroacetate Salt

This compound is a synthetic peptide that plays a crucial role in the regulation of the reproductive axis in mammals. It is a 10-amino acid peptide that acts as an agonist for the kisspeptin receptor, GPR54, influencing the secretion of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This compound has garnered attention for its potential applications in reproductive health, particularly in treating various forms of infertility and disorders related to the hypothalamic-pituitary-gonadal (HPG) axis.

Regulation of Reproductive Hormones

This compound has been shown to stimulate the release of GnRH, which is essential for the activation of the reproductive hormone cascade. Research indicates that kisspeptin administration can lead to increased levels of LH and FSH, which are vital for normal reproductive function in both males and females .

Case Study: Kisspeptin and Infertility

In a study involving women with hypothalamic amenorrhea, kisspeptin administration resulted in restored menstrual cycles and increased LH levels, demonstrating its potential as a therapeutic option for certain types of infertility .

Potential in Treating Precocious Puberty

Kisspeptin has been implicated in cases of precocious puberty due to its role in stimulating GnRH neurons. For instance, mutations in the kisspeptin receptor gene have been associated with congenital precocious puberty, suggesting that kisspeptin signaling pathways may be targeted for therapeutic interventions in affected individuals .

Case Study: Genetic Studies on Precocious Puberty

Research has identified specific polymorphisms in the kisspeptin receptor gene among patients with precocious puberty, indicating a genetic predisposition that could be addressed through targeted therapies involving kisspeptin modulation .

Impact on Metabolic Pathways

Recent studies have suggested that kisspeptin may also interact with metabolic pathways, potentially influencing body weight regulation and energy homeostasis. This opens avenues for research into how this compound could be utilized in managing metabolic disorders alongside reproductive health .

Neuronal Activity Modulation

This compound has been shown to modulate neuronal excitability within specific brain regions involved in reproductive control. For example, studies using organotypic cultures have demonstrated that kisspeptin can induce calcium oscillations in neurons, which may play a role in synchronizing reproductive hormone release .

Case Study: Neuronal Oscillations

In vitro experiments have shown that kisspeptin can lead to synchronized calcium oscillations among kisspeptin neurons, suggesting a mechanism through which it regulates reproductive hormone secretion .

Comparative Data Table

Application AreaFindings/ObservationsReferences
Regulation of Reproductive HormonesIncreased LH and FSH levels following kisspeptin administration
Treatment of Precocious PubertyIdentification of genetic polymorphisms linked to kisspeptin signaling
Interaction with Metabolic PathwaysPotential effects on energy homeostasis and body weight regulation
Neuronal Activity ModulationInduction of calcium oscillations in neuronal cultures

Mechanism of Action

Kisspeptin-234 trifluoroacetate salt exerts its effects by acting as a neutral antagonist at the GPR-54 receptor. It competes directly at the Kisspeptin-10 binding site, inhibiting the activation of the receptor by endogenous kisspeptin-1. This regulation of kisspeptin/GPR-54 signaling modulates the release of gonadotropin-releasing hormone (GnRH), which in turn affects the hypothalamic-pituitary-gonadal axis and reproductive processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Kisspeptin-234 trifluoroacetate salt with structurally or functionally analogous trifluoroacetate salts used in biomedical research.

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Primary Application Pharmacological Effect Supplier/Purity Safety Considerations
This compound 1848962-29-7 Not specified Reproductive studies Kiss1r antagonist; inhibits uterine contractility Arctom Limited SDS data available
Tachyplesin I trifluoroacetate salt 118231-04-2 Not specified Laboratory research Antimicrobial peptide (presumed) Bachem AG Detailed first aid and disposal guidelines
Taspoglutide trifluoroacetate salt 275371-94-3 3339.71 (free base) Metabolic disorder studies GLP-1 analog; enhances insulin secretion Sigma (SML2260, ≥95% HPLC) No specific SDS data in evidence
Trifluoroacetic acid silver salt 2966-50-9 220.88 Chemical synthesis Non-biological; catalyst or reagent Kanto Reagents High melting point (257–260°C)

Detailed Analysis of Comparable Compounds

Tachyplesin I Trifluoroacetate Salt

  • Application : Primarily used as a laboratory chemical, though Tachyplesin I is broadly recognized as an antimicrobial peptide. The trifluoroacetate salt form enhances solubility for experimental use .
  • Safety : The safety data sheet (SDS) specifies rigorous first aid measures for inhalation, skin contact, or ingestion, alongside compliance with waste disposal regulations (key 18 02 06) .

Taspoglutide Trifluoroacetate Salt

  • Application : A glucagon-like peptide-1 (GLP-1) analog investigated for diabetes treatment. Its trifluoroacetate salt form ensures stability in aqueous solutions .
  • Pharmacology: Acts as an insulin secretagogue, contrasting sharply with Kisspeptin-234’s receptor antagonism. The molecular weight (3339.71 g/mol) reflects its complex 36-amino-acid structure .

Trifluoroacetic Acid Silver/Sodium Salts

  • Role in Research: These inorganic salts (e.g., CF₃CO₂Ag, CF₃CO₂Na) serve as reagents in organic synthesis rather than bioactive agents. Their high melting points (>200°C) indicate thermal stability, advantageous for industrial processes .

Key Differentiators

Pharmacological Targets :

  • Kisspeptin-234 targets Kiss1r in reproductive tissues.
  • Taspoglutide modulates GLP-1 receptors in pancreatic cells.
  • Tachyplesin I’s mechanism (unclear in evidence) is presumed antimicrobial .

Structural Complexity :

  • Kisspeptin-234 and Taspoglutide are peptides with specific receptor interactions, while silver/sodium trifluoroacetates are simple salts.

Regulatory and Safety Profiles :

  • Tachyplesin I has well-documented SDS protocols, whereas Kisspeptin-234’s handling data are less detailed in the provided evidence .

Biological Activity

Kisspeptin-234 trifluoroacetate salt is a synthetic analog of kisspeptin, a peptide that plays a crucial role in reproductive physiology by acting on the GPR54 receptor to stimulate the release of gonadotropin-releasing hormone (GnRH). This article provides a comprehensive overview of the biological activity of Kisspeptin-234, including its mechanisms, effects on various physiological processes, and relevant research findings.

Overview of Kisspeptin and Its Receptor

Kisspeptins are neuropeptides derived from the KISS1 gene, with Kisspeptin-1 being the most studied. These peptides bind to the GPR54 receptor, which is pivotal in regulating the hypothalamic-pituitary-gonadal (HPG) axis. Kisspeptin-234 specifically functions as a neutral antagonist of GPR54, allowing for detailed studies into kisspeptin signaling pathways and their implications in reproductive health and disorders.

Kisspeptin-234 acts primarily through the following mechanisms:

  • GPR54 Activation : Kisspeptins stimulate GnRH release by activating GPR54, leading to downstream effects on luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland.
  • Modulation of Neuronal Activity : Studies have shown that kisspeptin can modulate neuronal excitability in various brain regions, influencing reproductive hormone release independent of traditional pathways .

Biological Activities and Effects

Kisspeptin-234 has been implicated in several biological activities:

  • Regulation of Reproductive Hormones : Kisspeptin-234 enhances GnRH secretion, which is essential for normal reproductive function. This effect has been observed in various animal models, including sheep and rodents .
  • Impact on Neuronal Health : Research indicates that kisspeptins may protect against oxidative stress and neuronal apoptosis. For instance, Kisspeptin-54 has been shown to attenuate neuronal damage in models of brain injury .
  • Inhibition of Smooth Muscle Proliferation : Recent studies suggest that kisspeptins can inhibit human airway smooth muscle cell proliferation, indicating potential therapeutic applications in respiratory diseases .

Case Studies and Experimental Data

A variety of studies have explored the effects of Kisspeptin-234:

  • Study on LH Surge : In ovine models, administration of kisspeptin significantly stimulated GnRH release prior to the LH surge, confirming its role in reproductive hormone regulation .
  • Neuronal Activity Modulation : Whole-cell recordings in GPR54 knockout mice demonstrated that kisspeptin could still influence neuronal firing rates, suggesting alternative pathways for its action beyond GPR54 .

Data Table: Summary of Key Findings

Study ReferenceSubjectFindings
RatsKisspeptin-54 reduces oxidative stress in neuronal injury models.
MiceKisspeptin modulates neuronal excitability independent of GPR54.
HumansInhibition of airway smooth muscle proliferation by kisspeptins.
SheepKisspeptin administration stimulates GnRH release before LH surge.

Q & A

Basic Research Questions

Q. Why is trifluoroacetic acid (TFA) commonly used as a counterion in peptide salts like Kisspeptin-234 trifluoroacetate?

TFA is widely used in peptide isolation due to its strong ion-pairing properties, which enhance solubility during reverse-phase HPLC purification. The acidic nature of TFA stabilizes peptides by protonating basic residues, preventing aggregation. However, residual TFA may interfere with biological assays, necessitating desalting steps for sensitive applications .

Q. How should Kisspeptin-234 trifluoroacetate salt be stored to maintain stability?

Store lyophilized this compound at -20°C in airtight, light-protected containers. Reconstituted solutions should be aliquoted and stored at -80°C to minimize freeze-thaw degradation. Avoid aqueous buffers with high pH (>7.5), as TFA volatility increases hydrolysis risks .

Q. What safety protocols are critical when handling this compound?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhaling aerosolized TFA, which is corrosive. Collect waste in designated containers for professional disposal, as TFA salts require specialized neutralization .

Q. How can researchers accurately quantify the peptide content in this compound preparations?

Use amino acid analysis (AAA) or UV spectrophotometry (via tyrosine/tryptophan absorbance) to determine the actual peptide mass. Note that the total mass includes TFA counterions; for precise dosing, calculate molarity using peptide-specific extinction coefficients .

Advanced Research Questions

Q. What analytical methods validate the purity of this compound, and how are impurities managed?

Employ HPLC-MS (>98% purity threshold) and NMR to detect TFA-related impurities (e.g., residual solvents or truncated peptides). For trace metal analysis (critical for in vivo studies), inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Purge impurities via repeated lyophilization or dialysis .

Q. How does the trifluoroacetate counterion affect Kisspeptin-234’s receptor binding efficacy in vitro?

TFA may weakly chelate metal ions or interact with charged residues in binding pockets. Compare activity against acetate or chloride salt forms in parallel assays. Pre-equilibrate peptide solutions in assay buffers to allow TFA volatilization, minimizing interference .

Q. What strategies mitigate trifluoroacetate interference in mass spectrometry or NMR studies?

For MS, use desalting columns (C18 ZipTips) or switch to formic acid-based mobile phases. In NMR, lyophilize the sample and reconstitute in deuterated solvents (e.g., D2O) to reduce TFA signals. Include a "no-peptide" TFA control to identify background peaks .

Q. How should dose-response experiments account for trifluoroacetate stoichiometry in Kisspeptin-234 formulations?

Assume a 1:1 peptide-to-TFA ratio unless empirically validated. For cell-based assays, perform cytotoxicity controls with equivalent TFA concentrations. Use anion-exchange chromatography to isolate peptide-free TFA for baseline comparisons .

Q. What are optimal methods for converting this compound to alternative counterion forms?

Use ion-exchange resins (e.g., AG 1-X8 for acetate) or dialysis against target counterion solutions (e.g., HCl for chloride salts). Confirm conversion efficiency via conductivity measurements and MALDI-TOF MS .

Methodological Notes

  • Purity Standards : Batch-specific certificates of analysis (CoA) must include HPLC traces, AAA results, and endotoxin levels for in vivo studies .
  • Data Interpretation : Normalize bioactivity data to peptide content (not total mass) to avoid TFA-related artifacts .

Properties

Molecular Formula

C65H79F3N18O15

Molecular Weight

1409.4 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-acetamidopropanoyl]amino]-N-[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C63H78N18O13.C2HF3O2/c1-34(74-35(2)82)56(88)79-50(29-52(65)84)62(94)80-48(27-39-31-71-43-21-12-10-19-41(39)43)61(93)81-49(28-51(64)83)58(90)73-32-53(85)75-46(25-37-16-7-4-8-17-37)57(89)72-33-54(86)76-47(26-38-30-70-42-20-11-9-18-40(38)42)60(92)77-44(22-13-23-69-63(67)68)59(91)78-45(55(66)87)24-36-14-5-3-6-15-36;3-2(4,5)1(6)7/h3-12,14-21,30-31,34,44-50,70-71H,13,22-29,32-33H2,1-2H3,(H2,64,83)(H2,65,84)(H2,66,87)(H,72,89)(H,73,90)(H,74,82)(H,75,85)(H,76,86)(H,77,92)(H,78,91)(H,79,88)(H,80,94)(H,81,93)(H4,67,68,69);(H,6,7)/t34-,44+,45+,46+,47-,48+,49+,50+;/m1./s1

InChI Key

XYUGIYOAGFFAEE-VIJDQBLHSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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